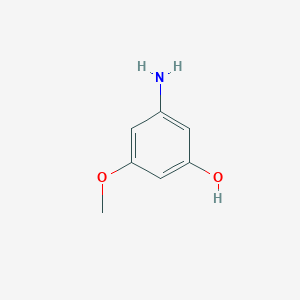

3-Amino-5-methoxyphenol

Übersicht

Beschreibung

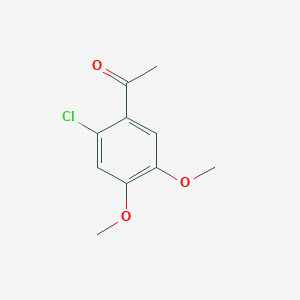

3-Amino-5-methoxyphenol is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .

Molecular Structure Analysis

The InChI code for 3-Amino-5-methoxyphenol is 1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

3-Amino-5-methoxyphenol has a predicted boiling point of 332.0±22.0 °C and a predicted density of 1.219±0.06 g/cm3 . It is typically stored in an inert atmosphere, under -20°C .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

3-Amino-5-methoxyphenol possesses antioxidant activity due to its ability to scavenge free radicals. These radicals can cause oxidative stress and damage biomolecules, leading to various diseases. Researchers have investigated its potential in preventing oxidative damage to cellular components, including lipids, proteins, and DNA .

Ultraviolet (UV) Absorbers

In the field of sunscreens and UV protection, 3-Amino-5-methoxyphenol plays a role as a UV absorber. Its structure allows it to absorb UV radiation, protecting the skin from harmful effects. Incorporating this compound into cosmetic formulations can enhance their photoprotective properties .

Flame Retardants

Due to its phenolic structure, 3-Amino-5-methoxyphenol can act as a flame retardant. It inhibits combustion by interfering with radical chain reactions during fire exposure. Researchers explore its application in materials such as plastics, textiles, and coatings to enhance fire safety .

Thermal Stability Enhancer

In the production of plastics, adhesives, and coatings, this compound contributes to improved thermal stability. By enhancing the material’s resistance to heat, it ensures longevity and performance even under elevated temperatures .

Biological Activities

Beyond its industrial applications, 3-Amino-5-methoxyphenol exhibits potential biological effects. Studies suggest anti-tumor and anti-inflammatory properties. Researchers investigate its role in modulating cellular pathways and its impact on disease prevention and treatment .

Synthetic Strategies

Researchers have developed innovative synthetic methods for preparing m-aryloxy phenols, including 3-Amino-5-methoxyphenol. These strategies involve selective hydroxylation of benzenes, nucleophilic and electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions. The use of hydrogen bromide and boron tribromide as catalysts has been explored for demethylation reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-5-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTCFIIXWWUIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methoxyphenol | |

CAS RN |

162155-27-3 | |

| Record name | 3-amino-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)

![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)